Ethyl 2,4-dioxopentanoate: A Technical Guide for Researchers and Drug Development Professionals
Ethyl 2,4-dioxopentanoate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 615-79-2 Molecular Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol
This technical guide provides an in-depth overview of Ethyl 2,4-dioxopentanoate, a versatile building block in organic synthesis, with a particular focus on its application in the development of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Ethyl 2,4-dioxopentanoate is a colorless to pale yellow liquid with a fruity odor.[1] Its bifunctional nature, possessing both ester and diketone moieties, makes it a highly reactive and valuable intermediate in a variety of chemical transformations.[1][2] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Melting Point | 16-18 °C | [2] |
| Boiling Point | 101-103 °C at 12 mmHg | [2] |
| Density | ~1.126 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | ~1.474 | |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [1][2] |
| InChI Key | OYQVQWIASIXXRT-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C(=O)CC(C)=O | [1] |
Synthesis and Reactivity
Ethyl 2,4-dioxopentanoate is typically synthesized via the Claisen condensation of diethyl oxalate and acetone in the presence of a base like sodium ethoxide.[2] Its reactivity is characterized by the presence of two carbonyl groups and an ester group, which allows for a wide array of chemical transformations.[2] This makes it a key intermediate in the synthesis of diverse and complex molecules, particularly heterocyclic compounds such as pyrazoles and pyridines, which are prevalent scaffolds in many pharmaceutical agents.[2]
The diketone structure is particularly adept at participating in condensation reactions.[2] For instance, it readily reacts with hydrazine derivatives to form pyrazoles, a reaction known as the Knorr pyrazole synthesis.[2] This reactivity has been extensively exploited in medicinal chemistry to generate libraries of bioactive compounds.
Applications in Drug Discovery and Development
The versatility of Ethyl 2,4-dioxopentanoate as a synthetic intermediate has established its importance in drug discovery. It serves as a precursor for a variety of bioactive molecules with a broad spectrum of pharmacological activities.
Kinase Inhibitors for Cancer Therapy
Derivatives of Ethyl 2,4-dioxopentanoate have been investigated as inhibitors of protein kinases, which are critical targets in oncology. One notable example is the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Its overexpression or mutation is correlated with the growth and metastasis of several human cancers.
The general synthetic approach to these inhibitors involves the reaction of diethyl oxalate with substituted acetophenones in the presence of sodium ethoxide. The resulting ethyl 2,4-dioxo-4-arylbutanoates have shown moderate inhibitory activity against Src kinase.
The diagram below illustrates the central role of Src kinase in various cellular signaling pathways implicated in cancer progression. Inhibition of Src can disrupt these pathways, leading to a therapeutic effect.
The following table summarizes the in vitro Src kinase inhibitory activity of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives.
| Compound | Substituent (Aryl Group) | IC₅₀ (µM) |
| 3a | Phenyl | >100 |
| 3b | 2-Chlorophenyl | 50.1 |
| 3c | 2,4-Dichlorophenyl | 58.4 |
| 3d | 4-Fluorophenyl | 90.3 |
| 3e | 4-Methoxyphenyl | 64.2 |
| 3f | 3-Methylphenyl | 48.3 |
| Staurosporine (Reference) | - | 0.02 |
| Data sourced from Rafinejad et al., 2015. |
Antifungal Agents
The pyrazole scaffold, readily synthesized from Ethyl 2,4-dioxopentanoate, is a common feature in many antifungal agents. The reaction of Ethyl 2,4-dioxopentanoate with various hydrazine derivatives provides a straightforward route to a diverse range of pyrazole-containing compounds. These compounds have been shown to exhibit significant antifungal activity against a variety of pathogenic fungi.
The diagram below outlines a typical workflow for the synthesis and evaluation of antifungal pyrazole derivatives starting from Ethyl 2,4-dioxopentanoate.
